1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1605294-11-8
VCID: VC2764910
InChI: InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)12-7-16-17(9-12)8-11-5-6-18-10-11/h7,9,11H,5-6,8,10H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CCOC3
Molecular Formula: C14H23BN2O3
Molecular Weight: 278.16 g/mol

1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS No.: 1605294-11-8

Cat. No.: VC2764910

Molecular Formula: C14H23BN2O3

Molecular Weight: 278.16 g/mol

* For research use only. Not for human or veterinary use.

1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole - 1605294-11-8

Specification

CAS No. 1605294-11-8
Molecular Formula C14H23BN2O3
Molecular Weight 278.16 g/mol
IUPAC Name 1-(oxolan-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Standard InChI InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)12-7-16-17(9-12)8-11-5-6-18-10-11/h7,9,11H,5-6,8,10H2,1-4H3
Standard InChI Key IHXMQPNLUPBRCB-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CCOC3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CCOC3

Introduction

Compound Identification and Nomenclature

1-((Tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester derivative featuring a pyrazole core functionalized with a pinacol boronate group and a tetrahydrofuran substituent. This compound is characterized by specific identifiers and alternative names as summarized in Table 1.

Table 1: Identification and Nomenclature

ParameterInformation
CAS Number1605294-11-8
MDL NumberMFCD28129609
Molecular FormulaC₁₄H₂₃BN₂O₃
Molecular Weight278.16 g/mol
IUPAC Name1-[(oxolan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Synonyms1-(oxolan-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole; 1-[(tetrahydro-3-furanyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
SMILES NotationCC1(C)C(C)(C)OB(C2=CN(CC3COCC3)N=C2)O1

The compound belongs to a class of functionalized pyrazole derivatives that incorporate a pinacol boronate group, making it valuable for organic synthesis applications, particularly in cross-coupling reactions .

Structural Characteristics and Physical Properties

The structure of 1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole features several key elements: a central pyrazole heterocycle, a pinacol boronate group at the C-4 position, and a tetrahydrofuran-3-ylmethyl substituent at the N-1 position. This unique arrangement contributes to its chemical properties and reactivity.

Molecular Components

  • Pyrazole core: A five-membered heterocyclic ring containing two adjacent nitrogen atoms

  • Pinacol boronate group: Located at position C-4 of the pyrazole, providing reactivity for cross-coupling reactions

  • Tetrahydrofuran moiety: A cyclic ether attached via a methylene linker to the N-1 position of the pyrazole

Physicochemical Properties

The compound exhibits specific physicochemical properties that influence its behavior in reactions and applications, as detailed in Table 2.

Table 2: Physicochemical Properties

PropertyValue
Physical StateOff-white solid to pale yellow sticky solid
Topological Polar Surface Area (TPSA)45.51 Ų
LogP1.2188
Hydrogen Bond Acceptors5
Hydrogen Bond Donors0
Rotatable Bonds3
Storage ConditionsSealed, dry, 2-8°C
SolubilitySoluble in common organic solvents (DMF, THF, dioxane)

These properties contribute to the compound's utility in organic synthesis, particularly its moderate lipophilicity (LogP) and absence of hydrogen bond donors, which influence its reactivity profile .

Synthetic Methodologies

Several synthetic approaches have been developed to prepare 1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, with variations in reaction conditions, catalysts, and starting materials.

Borylation of Pyrazole Derivatives

The most common synthetic route involves borylation of appropriately substituted pyrazole intermediates. This typically begins with a halogenated pyrazole precursor followed by metal-catalyzed borylation using bis(pinacolato)diboron or pinacolborane.

Table 3: Typical Borylation Reaction Conditions

ReagentsCatalystSolventTemperatureTimeYield
Bis(pinacolato)diboron, NaOAcPd(dppf)Cl₂·CH₂Cl₂DMF150°C (microwave)1h83%
2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneisopropylmagnesium chlorideTHF0°C to RT1-3h81-85%

A representative synthetic pathway involves a two-step approach:

  • N-alkylation of 4-bromopyrazole with the appropriate tetrahydrofuran derivative

  • Borylation of the halogenated intermediate using a palladium catalyst and bis(pinacolato)diboron

Applications in Organic Synthesis

1-((Tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules via cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. These reactions typically employ palladium catalysts and proceed under various conditions as outlined in Table 4.

Table 4: Cross-Coupling Reaction Conditions

Aryl Halide PartnerCatalystBaseSolventTemperatureTimeProduct Yield
2-(3-bromo-5-chlorophenyl)-N-(4-(2-methylpyridin-4-yl)phenyl)propanamidePd(PPh₃)₄Na₂CO₃1,4-dioxane110°C10 minNot reported
(S)-1-(6-bromo-2-methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanoneXPhos Pd G2Cs₂CO₃1,4-dioxane/H₂O100°C16h61%
(S)-cyclopentyl 7-bromo-3-methyl-4-(2,2,2-trifluoroacetyl)-3,4-dihydroquinoxaline-1(2H)-carboxylatePd₂(dba)₃, XPhosCs₂CO₃1,4-dioxane/H₂O100°C17h59%
1-bromo-4-methoxybenzenePd(dppf)Cl₂·CH₂Cl₂K₂CO₃Dioxane/water120°C20 min69%

The versatility of this reagent is demonstrated by its successful coupling with various aryl and heteroaryl halides to produce structurally diverse products .

Pharmaceutical Intermediate Synthesis

This compound plays a crucial role in the synthesis of pharmaceutical intermediates, particularly those containing linked heterocyclic systems. Examples include:

  • Synthesis of dual heterocyclic cores containing triazole and oxazoline ring systems

  • Development of novel antibacterial candidates containing oxazole ring systems

  • Preparation of advanced intermediates for medicinal chemistry applications

Medicinal Chemistry Applications

In medicinal chemistry, this compound has been employed in the synthesis of biologically active molecules:

  • Construction of YM-385781, a selective inhibitor of the Gq/11-signaling pathway

  • Development of 5-HT₂C receptor agonists based on WAY163909

  • Synthesis of potential inhibitors of SARS-CoV-2 proteases

Reaction Behavior and Mechanism

The reactivity of 1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is primarily determined by the boronic ester functionality, which undergoes transmetalation in cross-coupling reactions.

Transmetalation Process

In Suzuki-Miyaura coupling reactions, the mechanism follows established pathways:

  • Oxidative addition of the aryl halide to the Pd(0) catalyst

  • Transmetalation of the boronic ester group, transferring the pyrazole moiety to the palladium center

  • Reductive elimination to form the new carbon-carbon bond and regenerate the catalyst

This process is facilitated by bases (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) which activate the boron center for transmetalation .

Functional Group Tolerance

An important characteristic of this compound is its compatibility with various functional groups during coupling reactions. Successful reactions have been reported with substrates containing:

  • Amide groups

  • Heterocyclic rings (quinoxalines, pyridines)

  • Various protecting groups (Boc, acetyl)

  • Halogen substituents

Comparison with Related Compounds

The compound 1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole belongs to a family of structurally related boronic ester derivatives. Table 5 compares several analogous compounds.

Table 5: Comparison with Structurally Related Compounds

CompoundCAS NumberMolecular WeightSimilarity IndexKey Structural Difference
1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole1605294-11-8278.16-Reference compound
1-(tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole1029715-63-6264.130.95Absence of methylene linker
1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole1003846-21-6278.160.92Pyran ring instead of furan
1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole1040377-03-4278.160.81Pyran ring with different connectivity
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole269410-08-4194.040.70Unsubstituted N-position

These structural variations influence reactivity, solubility, and application profiles in organic synthesis .

ParameterClassification
GHS PictogramGHS07
Signal WordWarning
Hazard StatementsH302-H315-H319-H335 (Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation)
Precautionary StatementsP261-P264-P270-P271-P280-P302+P352-P304+P340-P330-P362+P364-P405-P501
Storage RecommendationsKeep sealed in dry conditions at 2-8°C

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